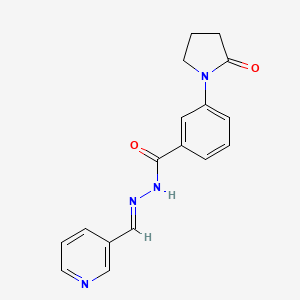

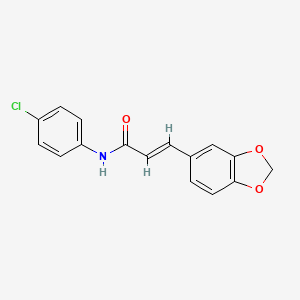

![molecular formula C16H21FN2O4S B5551655 (1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 3-azabicyclo [3.3.1] nonanones derivatives, involves the Mannich reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. These compounds exhibit chair-chair and/or boat-chair conformations and show significant biological activities against various fungal and bacterial strains. The influence of electron-withdrawing groups on the aryl rings enhances these activities (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The analysis of related fluorinated compounds emphasizes the impact of fluorine atoms on the chemical structure, improving stability and influencing the electronic properties of the molecule. For instance, the synthesis of "2-Fluoro-4-bromobiphenyl," a key intermediate in the manufacture of flurbiprofen, outlines the structural significance of fluorine in medicinal chemistry (Qiu et al., 2009).

Chemical Reactions and Properties

The reactivity of sulfur and nitrogen-containing heterocycles, as seen in the functionalization of 3-ABNs into various heterocyclic compounds, underscores the versatile chemical properties of such structures. These transformations are pivotal for developing compounds with enhanced biological and pharmacological profiles (Mazimba & Mosarwa, 2015).

Physical Properties Analysis

The presence of fluorine significantly affects the physical properties of compounds, such as solubility, volatility, and thermal stability. For example, "A Practical Synthesis of 2-Fluoro-4-bromobiphenyl" demonstrates how the introduction of fluorine enhances the yield and practicality of synthesizing key intermediates with improved physical properties (Qiu et al., 2009).

Chemical Properties Analysis

Fluorine's electronegativity and ability to stabilize adjacent carbanions significantly contribute to the chemical robustness of fluorinated compounds. This characteristic is crucial for developing pharmacologically active molecules with enhanced bioavailability and stability (Qiu et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Receptor Affinity

This compound belongs to a class of molecules extensively studied for their affinity to opioid receptors, particularly targeting the kappa-opioid receptor for potential therapeutic applications. In a study conducted by Siener et al. (2000), a series of 3,7-diazabicyclo[3.3.1]nonan-9-ones with varying aryl substituents were synthesized to evaluate their affinity towards mu-, delta-, and kappa-opioid receptors. Compounds with specific substituents, including m-fluoro, p-methoxy, and m-hydroxy, demonstrated significant affinity towards the kappa receptor, indicating potential for development as peripheral kappa-agonists, which could be beneficial in conditions such as rheumatoid arthritis Siener et al., 2000.

Chemical Structure Influence on Biological Activity

Geiger et al. (2007) explored the synthesis of bicyclic sigma receptor ligands, highlighting the importance of stereochemistry in influencing receptor affinity and cytotoxic activity. This research demonstrated that different stereoisomers of related compounds possess varying degrees of affinity for sigma1 receptors, and some methyl ethers displayed significant cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy Geiger et al., 2007.

Proton Exchange Membranes

In the field of materials science, the synthesis and application of compounds containing sulfonyl and fluorophenyl groups have been explored for the development of proton exchange membranes (PEMs) for fuel cell applications. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit for comb-shaped poly(arylene ether sulfone)s, demonstrating high proton conductivity and good thermal stability, making them suitable for fuel cell applications Kim et al., 2008.

Synthetic Route Innovation

Research by Zezula et al. (2007) presented a novel synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, showcasing an innovative approach to synthesizing complex structures that could have implications in pharmaceutical development Zezula et al., 2007.

Propiedades

IUPAC Name |

(1S,5R)-3-(2-fluorophenyl)sulfonyl-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4S/c1-23-9-8-19-13-7-6-12(16(19)20)10-18(11-13)24(21,22)15-5-3-2-4-14(15)17/h2-5,12-13H,6-11H2,1H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYGEFZMIQCNN-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(2-naphthyloxy)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5551639.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)